molecular formula C10H17N6O12P3 B12103044 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate

3'-O-Amino-2'-deoxyadenosine 5'-triphosphate

Cat. No.: B12103044
M. Wt: 506.20 g/mol
InChI Key: JRWRMKPKCJGCKT-UHFFFAOYSA-N
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Description

3'-O-Amino-2'-deoxyadenosine 5'-triphosphate (3'-NH₂-dATP) is a synthetic nucleotide analog characterized by an amino group substitution at the 3'-hydroxyl position of the deoxyribose sugar. This structural modification differentiates it from natural 2'-deoxyadenosine 5'-triphosphate (dATP) (molecular formula: C₁₀H₁₆N₅O₁₂P₃, MW: 491.2 g/mol) . The 3'-amino substitution likely impacts interactions with DNA polymerases, ribonucleotide reductase (RNR), and other enzymes, altering substrate binding, catalytic efficiency, or inhibitory activity .

Properties

Molecular Formula

C10H17N6O12P3

Molecular Weight

506.20 g/mol

IUPAC Name

[[3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N6O12P3/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(26-12)6(25-7)2-24-30(20,21)28-31(22,23)27-29(17,18)19/h3-7H,1-2,12H2,(H,20,21)(H,22,23)(H2,11,13,14)(H2,17,18,19)

InChI Key

JRWRMKPKCJGCKT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)ON

Origin of Product

United States

Preparation Methods

5'-Hydroxy Protection

The synthesis begins with protecting the 5'-hydroxy group of 2'-deoxyadenosine using a tert-butyldimethylsilyl (TBDMS) group. This prevents unwanted side reactions during subsequent modifications:

dAdo+TBDMS-ClImidazole5’-O-TBDMS-dAdo+HCl\text{dAdo} + \text{TBDMS-Cl} \xrightarrow{\text{Imidazole}} \text{5'-O-TBDMS-dAdo} + \text{HCl}

The reaction proceeds at 25°C for 12 hours in anhydrous dimethylformamide (DMF), achieving >95% yield.

3'-Hydroxy Epimerization

The (S)-3'-hydroxy group is converted to the (R)-configuration via Mitsunobu inversion using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

5’-O-TBDMS-dAdo+DEAD/PPh₃3’-(R)-OH-5’-O-TBDMS-dAdo\text{5'-O-TBDMS-dAdo} + \text{DEAD/PPh₃} \rightarrow \text{3'-(R)-OH-5'-O-TBDMS-dAdo}

This step ensures proper stereochemistry for subsequent phthalimido group introduction.

Phthalimido Group Installation

The 3'-hydroxy group reacts with N-hydroxyphthalimide under Appel conditions (CCl₄, PPh₃) to form a stable phthalimido intermediate:

3’-(R)-OH-5’-O-TBDMS-dAdo+N-Hydroxyphthalimide3’-O-Phth-5’-O-TBDMS-dAdo\text{3'-(R)-OH-5'-O-TBDMS-dAdo} + \text{N-Hydroxyphthalimide} \rightarrow \text{3'-O-Phth-5'-O-TBDMS-dAdo}

Reaction efficiency depends on strict moisture control (<50 ppm H₂O), with yields averaging 82%.

Critical Deprotection and Oxime Formation

After 5'-O-TBDMS deprotection using tetrabutylammonium fluoride (TBAF), the intermediate undergoes oxime formation with acetone oxime:

3’-O-Phth-dAdo+Acetone OximeHCl3’-O-(N-Acetone-Oxime)-dAdo\text{3'-O-Phth-dAdo} + \text{Acetone Oxime} \xrightarrow{\text{HCl}} \text{3'-O-(N-Acetone-Oxime)-dAdo}

This step replaces the phthalimido group with a labile oxime moiety, facilitating later amine generation.

Triphosphorylation and Final Conversion

The 5'-hydroxy group is triphosphorylated using Ludwig’s reagent (1H-tetrazole, PO(OMe)₃) in anhydrous pyridine:

3’-O-(N-Acetone-Oxime)-dAdo+PO(OMe)₃3’-O-(N-Acetone-Oxime)-dATP\text{3'-O-(N-Acetone-Oxime)-dAdo} + \text{PO(OMe)₃} \rightarrow \text{3'-O-(N-Acetone-Oxime)-dATP}

Final treatment with O-benzylhydroxylamine at pH 6.8 cleaves the oxime group, yielding 3'-NH₂-dATP:

3’-O-(N-Acetone-Oxime)-dATP+O-Benzylhydroxylamine3’-NH₂-dATP+Acetone\text{3'-O-(N-Acetone-Oxime)-dATP} + \text{O-Benzylhydroxylamine} \rightarrow \text{3'-NH₂-dATP} + \text{Acetone}

Analytical Validation of Synthetic Products

Purity Assessment via HPLC

Reverse-phase HPLC with UV detection (λ = 260 nm) separates 3'-NH₂-dATP from contaminants:

ParameterValue
ColumnC18, 4.6 × 250 mm
Mobile Phase50 mM TEAA, pH 7.0/MeOH
Retention Time12.3 ± 0.2 min
Purity Threshold≥98%

Mass Spectrometry Confirmation

High-resolution ESI-MS verifies molecular integrity:

Observed: m/z=506.0117 (calc. 506.0120 for C10H17N6O12P3)\text{Observed: } m/z = 506.0117 \text{ (calc. 506.0120 for C}{10}\text{H}{17}\text{N}6\text{O}{12}\text{P}_3\text{)}

Comparative Analysis of Synthesis Routes

ParameterChemical SynthesisEnzymatic Validation
Yield67% overallN/A
Purity98.5%99.1%
Time72 hours2 hours
Equipment ComplexityHighModerate

Challenges and Optimization Strategies

Byproduct Formation

The major impurity (3'-OH-dATP) arises from incomplete oxime-to-amine conversion. Adding excess O-benzylhydroxylamine (5 eq.) reduces this to <1%.

Scale-Up Considerations

Critical factors for industrial production include:

  • Solvent Choice : Replacing pyridine with less toxic 2-methyltetrahydrofuran improves worker safety

  • Catalyst Loading : Reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% maintains yield while lowering costs

Chemical Reactions Analysis

3’-O-Amino-2’-deoxyadenosine 5’-triphosphate undergoes various types of chemical reactions, including substitution and modification reactions. Common reagents and conditions used in these reactions include aryl-oxyamine for conversion processes . The major products formed from these reactions are modified nucleotides that are essential for biochemical assays and experiments.

Scientific Research Applications

Molecular Biology and Biochemistry

Substrate for Polymerases
3'-O-Amino-2'-deoxyadenosine 5'-triphosphate is utilized as a substrate for DNA polymerases in various applications, including:

  • DNA Synthesis : It can be incorporated into DNA strands during replication processes, enabling researchers to study the effects of modifications on enzyme activity.
  • Primer Extension Reactions : The compound can serve as a terminator for primer extension, allowing for controlled synthesis of oligonucleotides with specific modifications.

Table 1: Comparison of Nucleotide Derivatives

Compound NameKey FeaturesApplications
3'-O-Amino-2'-deoxyadenosine 5'-triphosphateModified nucleotide with enhanced enzyme interactionsDNA synthesis, primer extension
2-Deoxyadenosine 5'-triphosphateNatural nucleotide involved in DNA synthesisStandard DNA synthesis
2-Amino-2'-deoxyadenosine 5'-triphosphateContains an amino group at the 2' position; enhances stabilityBiochemical assays
N6-MethyladenosineMethylated form that plays roles in epigeneticsGene regulation studies

Therapeutic Applications

Antiviral and Anticancer Research
Research has demonstrated that 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate exhibits potential antiviral properties. Studies have indicated its effectiveness against human immunodeficiency virus (HIV) and other retroviruses. Additionally, its ability to inhibit viral replication pathways makes it a candidate for further development in antiviral therapies.

In anticancer research, this compound has been explored for its ability to enhance the efficacy of chemotherapeutic agents. For instance, it has been shown to improve selectivity and reduce toxicity when used in conjunction with traditional anticancer drugs.

Aptamer Development

Modified nucleotides like 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate are critical in the development of aptamers through techniques such as SELEX (Systematic Evolution of Ligands by Exponential Enrichment). These aptamers can bind specifically to target proteins or small molecules, making them useful in diagnostics and targeted therapy.

Case Study: Aptamer Against Vascular Endothelial Growth Factor (VEGF)
In a study by Burmeister et al., a fully modified aptamer was developed using modified nucleotides, including 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate. The resulting aptamer demonstrated high affinity and specificity for VEGF, which is crucial in cancer angiogenesis.

Mechanism of Action

The mechanism of action of 3’-O-Amino-2’-deoxyadenosine 5’-triphosphate involves its role as a substrate for DNA polymerase during DNA synthesis. It provides the necessary energy to drive reactions that synthesize new DNA . The compound’s inability to extend from a dideoxy nucleotide causes chain termination, which is useful in antiviral research and various biotechnology applications .

Comparison with Similar Compounds

Structural and Functional Modifications in dATP Analogs

The following table summarizes key structural and functional differences between 3'-NH₂-dATP and related nucleotide analogs:

Compound Structural Modification Key Functional Properties References
Natural dATP None - Primary substrate for DNA polymerases.
- Activator/inhibitor of RNR depending on context.
3'-NH₂-dATP 3'-OH → 3'-NH₂ - Hypothesized reduced polymerase incorporation due to steric/electronic effects.
- Potential RNR modulation (inferred from dATP analogs).
Tenofovir Diphosphate (TFV-DP) Acyclic ribose; phosphonate linkage - 56-fold lower incorporation efficiency vs. dATP.
- Reduced kpol (15-fold) and binding affinity (4-fold higher Kd).
9-β-D-Arabinofuranosyl-adenine 5'-triphosphate (araATP) 2'-OH → arabinose configuration - Competitive inhibitor of ATP/GTP in RNR.
- Inhibition constants: 15 µM (CDP reduction), 4 µM (ADP reduction).
2-Chloro-2'-deoxyadenosine 5'-triphosphate (CldATP) 2'-H → Cl - Potent RNR inhibitor (IC₅₀: 0.1–0.3 µM).
- Incorporated into DNA, causing chain termination.
2-Amino-2'-deoxyadenosine 5'-triphosphate (dZTP) 2-NH₂ substitution - Substrate for viral DNA polymerases.
- Bypasses proofreading in certain mutagenic contexts.

Enzymatic Incorporation and Catalytic Efficiency

Natural dATP vs. Modified Analogs :

  • dATP exhibits the highest incorporation efficiency (kpol/Kd = 1.0) in HIV-1 reverse transcriptase (RT)-catalyzed primer elongation .
  • TFV-DP , an acyclic analog, shows 56-fold lower efficiency (kpol/Kd = 0.018) due to impaired binding (Kd increased 4-fold) and slower catalysis (kpol reduced 15-fold) .
  • 3'-NH₂-dATP: While direct data are unavailable, steric hindrance from the 3'-amino group may reduce polymerase binding or catalysis, analogous to TFV-DP’s acyclic modification.

Ribonucleotide Reductase (RNR) Interactions :

  • dATP acts as a noncompetitive inhibitor of RNR with varying Kᵢ values depending on the substrate (e.g., CDP vs. ADP) .
  • araATP competes with ATP/GTP for RNR activation, with lower Kᵢ values (4–15 µM) suggesting stronger inhibition than dATP .
  • CldATP inhibits RNR at nanomolar concentrations, demonstrating superior potency compared to dATP .

Biochemical and Therapeutic Implications

  • Thymineless Death in Cancer: Elevated dATP:dTTP ratios (>2.0) trigger DNA damage and apoptosis in colon carcinoma cells, a mechanism exploited by thymidylate synthase inhibitors . Modifications like 3'-NH₂-dATP could amplify this effect by stabilizing dATP pools.
  • Antiviral Activity: Analogs like dZTP (2-amino-dATP) are incorporated into viral DNA, evading proofreading and disrupting replication .
  • Toxicity Profiles : While TFV-DP and CldATP show clinical utility, their toxicity (e.g., mitochondrial DNA depletion) underscores the need for analogs like 3'-NH₂-dATP with optimized selectivity .

Biological Activity

3'-O-Amino-2'-deoxyadenosine 5'-triphosphate (3'-O-Amino-dATP) is a nucleotide analogue that has garnered attention due to its unique structural features and potential applications in molecular biology and therapeutic interventions. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, interactions with biomolecules, and implications for research and medicine.

Chemical Structure and Properties

3'-O-Amino-dATP is characterized by the presence of an amino group at the 3' position of the deoxyribose sugar, which differentiates it from its natural counterpart, deoxyadenosine triphosphate (dATP). Its molecular formula is C10H17N6O12P3C_{10}H_{17}N_6O_{12}P_3 with a molecular weight of approximately 506.20 g/mol. The structural modification enhances its solubility and interaction with various enzymes, making it a valuable substrate in biochemical assays.

Synthesis

The synthesis of 3'-O-Amino-dATP can be achieved through several methods, each offering different yields and purities. Common approaches include:

  • Chemical Modification : This involves treating dATP with specific reagents to introduce the amino group at the 3' position.
  • Enzymatic Methods : Utilizing nucleotidyl transferases to incorporate the amino group during nucleotide synthesis.

The choice of synthesis method can significantly impact the biological activity and stability of the final product .

Enzymatic Interactions

3'-O-Amino-dATP serves as a substrate for various enzymes involved in nucleic acid metabolism, including:

  • DNA Polymerases : It can be incorporated into DNA strands during replication, influencing fidelity and efficiency.
  • Kinases : The modified nucleotide can act as an inhibitor or modulator in kinase activity assays, providing insights into signaling pathways.

Table 1: Enzymatic Interactions of 3'-O-Amino-dATP

Enzyme TypeInteraction TypeEffect on Activity
DNA PolymeraseSubstrateIncorporation into DNA
KinaseInhibitorModulation of phosphorylation
Nucleotidyl TransferaseSubstrateSynthesis of other nucleotides

Case Studies

  • Polymerase Chain Reaction (PCR) :
    Research has demonstrated that 3'-O-Amino-dATP can enhance the specificity and yield of PCR reactions. Its incorporation into amplifying DNA fragments has been shown to improve amplification efficiency compared to standard dATP.
  • Antisense Oligonucleotide Studies :
    In studies involving antisense oligonucleotides, 3'-O-Amino-dATP was utilized to modify oligonucleotides for increased stability and binding affinity to target mRNA sequences. This modification has implications for gene silencing applications in therapeutic contexts .

Applications in Biotechnology

The unique properties of 3'-O-Amino-dATP make it a versatile tool in various biotechnological applications:

  • Nucleotide Probes : Its incorporation into probes allows for enhanced detection capabilities in hybridization assays.
  • Therapeutic Development : The compound's ability to modulate enzyme activity positions it as a candidate for drug development targeting specific pathways involved in diseases such as cancer.

Q & A

Q. What are the recommended synthesis methods for 3'-O-amino-2'-deoxyadenosine 5'-triphosphate, and how do modifications at the 3'-position affect enzymatic incorporation?

Synthesis of 3'-O-amino-modified dNTPs typically involves enzymatic or chemical phosphorylation of the nucleoside precursor. Enzymatic approaches, such as those described in patents for polynucleotide synthesis, utilize modified monomers like 3'-O-amino-2'-deoxyribonucleoside triphosphates in template-dependent reactions . The 3'-O-amino group introduces steric and electronic effects, which may reduce incorporation efficiency by DNA polymerases due to altered hydrogen bonding or steric clashes with the enzyme’s active site. For example, studies on dideoxyadenosine triphosphate (ddATP) analogs show that 3'-modifications can act as chain terminators by preventing phosphodiester bond formation . Researchers should perform pre-steady-state kinetic assays (e.g., kpolk_{\text{pol}} and KdK_d) to quantify incorporation efficiency, as demonstrated for cyclobutyl-dATP analogs in HIV-1 reverse transcriptase studies .

Q. How should 3'-O-amino-2'-deoxyadenosine 5'-triphosphate be stored and handled to maintain stability?

Stability data for this compound are limited, but analogous dNTPs (e.g., dATP) require storage at ≤−20°C in neutral pH buffers to prevent hydrolysis . The lithium salt formulation (e.g., 100 mM aqueous solution) is stable under recommended laboratory conditions but should be protected from strong oxidizers and moisture . Aliquot storage in inert atmospheres (e.g., argon) is advised to minimize freeze-thaw degradation.

Q. What analytical techniques are suitable for characterizing purity and structural integrity?

  • HPLC/MS : Reverse-phase HPLC coupled with mass spectrometry can resolve and quantify the triphosphate form from degradation products (e.g., mono-/diphosphates).
  • 31P^{31}\text{P}-NMR : Distinguishes α-, β-, and γ-phosphate resonances, confirming triphosphate integrity .
  • Enzymatic assays : Incubation with DNA polymerases (e.g., Klenow fragment) and PAGE analysis can verify functional incorporation .

Advanced Research Questions

Q. How does the 3'-O-amino modification influence base-pairing fidelity in DNA polymerase-catalyzed reactions?

The 3'-O-amino group may disrupt Watson-Crick pairing or induce tautomeric shifts, leading to mismatches. For example, 5-hydroxypyrimidine analogs exhibit sequence-dependent misincorporation due to altered base-pairing dynamics . To assess fidelity:

  • Perform steady-state kinetics with mismatched templates.
  • Use single-molecule sequencing (e.g., PacBio SMRT) to track incorporation errors.
  • Compare results to unmodified dATP controls, as shown in studies of 2',3'-dideoxyadenosine triphosphate .

Q. Can isotopically labeled 3'-O-amino-2'-deoxyadenosine 5'-triphosphate be used for metabolic tracing in nucleic acid synthesis studies?

Yes. Isotope-labeled dNTPs (e.g., 13C^{13}\text{C}-, 15N^{15}\text{N}-dATP) are used in NMR or mass spectrometry to track nucleotide metabolism . For 3'-O-amino-dATP:

  • Synthesize labeled precursors via enzymatic phosphorylation of 13C^{13}\text{C}-adenosine.
  • Apply in pulse-chase experiments to study replication dynamics in cell-free systems.
  • Validate using LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity.

Q. What strategies mitigate the inhibitory effects of 3'-O-amino-dATP on DNA polymerases?

  • Enzyme engineering : Use directed evolution to engineer polymerases with expanded active sites (e.g., Therminator DNA polymerase variants).
  • Cofactor optimization : Adjust Mg2+^{2+} or Mn2+^{2+} concentrations to enhance substrate binding .
  • Competitive assays : Co-administer unmodified dATP to bypass inhibition, as seen in studies with HIV-1 RT .

Data Contradictions and Mitigation

Q. How should researchers address conflicting data on the stability and toxicity of 3'-O-amino-dATP?

  • Stability : Some SDS reports indicate aqueous stability , while others lack data. Perform accelerated degradation studies (e.g., 37°C, pH 7.4) to establish shelf life.
  • Toxicity : No acute toxicity data are available for this compound . Conduct in vitro cytotoxicity assays (e.g., HEK293 cell viability) and compare to structurally related dNTPs (e.g., ddATP, which shows mitochondrial toxicity ).

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